molecular formula C12H22N2O2 B6632065 3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol

3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol

Numéro de catalogue B6632065
Poids moléculaire: 226.32 g/mol
Clé InChI: XEVXDWJEFRCZGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mécanisme D'action

The exact mechanism of action of 3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to induce the production of cytokines and chemokines, which can attract immune cells to the tumor site and stimulate an anti-tumor immune response. This compound has also been shown to disrupt tumor blood vessels, leading to tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of cytokines and chemokines, such as TNF-alpha, IL-6, and MCP-1. These cytokines and chemokines can attract immune cells to the tumor site and stimulate an anti-tumor immune response. This compound has also been shown to disrupt tumor blood vessels, leading to tumor necrosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol as a research tool is its specificity for tumor blood vessels, which allows for targeted anti-cancer therapy. However, this compound has also been shown to have limited efficacy in some tumor types and can cause side effects such as fever and hypotension.

Orientations Futures

Future research on 3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol may focus on optimizing its anti-cancer properties, such as by developing more potent analogues or identifying biomarkers of response. This compound may also be studied in combination with other anti-cancer therapies, such as immunotherapy or targeted therapy. Additionally, this compound may have potential applications in other disease areas, such as inflammatory diseases or infectious diseases.

Méthodes De Synthèse

The synthesis of 3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol involves several steps, including the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with ethyl acetoacetate to form 4,5-dimethyl-2-(2-oxoethyl)-1-nitrobenzene. This compound is then reacted with hydroxylamine to form 4,5-dimethyl-2-(2-hydroxyethyl)-1-nitrobenzene, which is subsequently reacted with 2-amino-4-methylpentan-1-ol to form this compound.

Applications De Recherche Scientifique

3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol has been studied for its potential anti-cancer properties, particularly as a vascular disrupting agent. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. This compound has also been studied for its potential use in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

3-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-8(2)11(5-6-15)13-7-12-14-9(3)10(4)16-12/h8,11,13,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVXDWJEFRCZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(CCO)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.